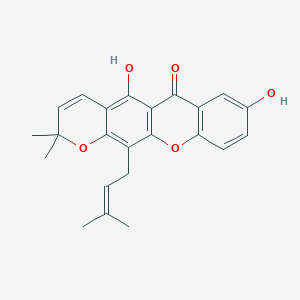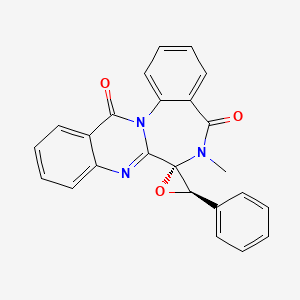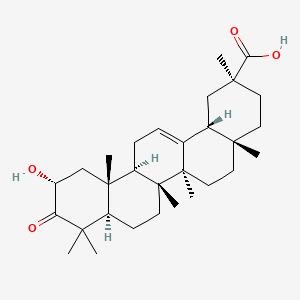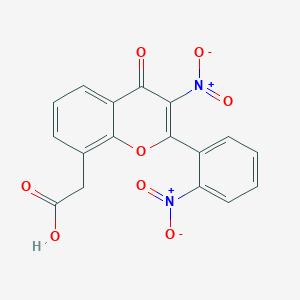
Aminopeptidase-N-Inhibitor
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Aminopeptidase-N-Inhibitoren haben eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: In der Chemie werden diese Inhibitoren verwendet, um Enzym-Substrat-Wechselwirkungen zu untersuchen und neue katalytische Prozesse zu entwickeln .
Biologie: In der biologischen Forschung werden Aminopeptidase-N-Inhibitoren eingesetzt, um die Rolle der Aminopeptidase N in verschiedenen zellulären Prozessen zu untersuchen, darunter Zellsignalisierung und Immunantworten .
Medizin: In der Medizin haben sich diese Inhibitoren als vielversprechend bei der Behandlung von Krebs erwiesen, indem sie Apoptose in Krebszellen induzieren und den Behandlungswiderstand überwinden . Sie werden auch wegen ihrer entzündungshemmenden Eigenschaften und ihrer potenziellen Anwendung bei der Behandlung von Entzündungsstörungen untersucht .
Industrie: In der Industrie werden Aminopeptidase-N-Inhibitoren bei der Herstellung von Biopeptiden und Aminosäuren sowie in der Lebensmittelindustrie zur Entbitterung von Proteinhydrolysaten eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von Aminopeptidase-N-Inhibitoren beinhaltet die Hemmung der katalytischen Aktivität des Enzyms durch Bindung an dessen aktives Zentrum . Dadurch wird verhindert, dass das Enzym seine natürlichen Substrate spaltet, wodurch verschiedene physiologische Prozesse moduliert werden. Molekulare Zielstrukturen sind Zytokine, Chemokine und andere bioaktive Peptide, die durch Aminopeptidase N reguliert werden . Zu den an dem Wirkmechanismus beteiligten Signalwegen gehören die Aminosäureentzugsantwort und die Aktivierung von stressbedingten Signalwegen wie dem Nuclear Factor kappa B (NFkB) .
Wirkmechanismus
Target of Action
Aminopeptidase N (APN), also known as CD13, is a membrane-bound enzyme that is upregulated in tumor vasculature and plays a significant role in angiogenesis . It is considered a promising anti-tumor target due to its involvement in tumor invasion, metastasis, and angiogenesis .
Mode of Action
Aminopeptidase N inhibitors, such as Ubenimex (also known as bestatin), function as competitive protease inhibitors . They bind to the catalytic pocket of CD13, inhibiting its function . These inhibitors prevent APN from cleaving neutral amino acids from the N-terminus of peptides, disrupting protein processing within cells .
Biochemical Pathways
The inhibition of APN affects several biochemical pathways. It disrupts peptide metabolism, leading to a phenomenon termed the amino acid deprivation response (AADR). This stress response is characterized by the upregulation of amino acid transporters and synthetic enzymes and activation of stress-related pathways such as nuclear factor kB (NFkB) and other pro-apoptotic regulators .
Pharmacokinetics
It’s known that these inhibitors can effectively prevent the pulmonary metastasis of certain cancer cells in vivo .
Result of Action
The inhibition of APN leads to cancer cell death by apoptosis . This is due to the stress response triggered by the disruption of peptide metabolism. Additionally, APN inhibition has been shown to augment DR4-induced tumor cell death, thus overcoming resistance to cancer treatment .
Action Environment
The action of Aminopeptidase N inhibitors can be influenced by various environmental factors. For instance, the efficacy of these inhibitors can be affected by the presence of other proteins that can mediate cell motility and adhesion . Furthermore, the inhibitors’ action can be influenced by the physiological environment of the tumor, including factors such as pH and the presence of other enzymes .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Aminopeptidase N inhibitors interact with the enzyme by binding to its catalytic pocket, thereby preventing it from cleaving N-terminal amino acids from peptides. One such inhibitor, ubenimex, is known to inhibit aminopeptidase N by binding to its active site, which contains a zinc ion essential for its enzymatic activity . This interaction disrupts the enzyme’s ability to process peptides, leading to the accumulation of peptides and a decrease in free amino acids within the cell . Aminopeptidase N inhibitors also interact with other biomolecules, such as cytokines and chemokines, by modulating their activity through the inhibition of aminopeptidase N .
Cellular Effects
Aminopeptidase N inhibitors have significant effects on various cell types and cellular processes. In cancer cells, these inhibitors can induce apoptosis by disrupting protein turnover and activating stress-related pathways such as nuclear factor kB (NFkB) . They also affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of cytokines and chemokines . In endothelial cells, aminopeptidase N inhibitors can inhibit angiogenesis, thereby reducing tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of aminopeptidase N inhibitors involves their binding to the enzyme’s active site, which contains a zinc ion. This binding prevents the enzyme from cleaving N-terminal amino acids from peptides, thereby inhibiting its activity . The inhibition of aminopeptidase N leads to the accumulation of peptides and a decrease in free amino acids within the cell . Additionally, aminopeptidase N inhibitors can modulate the activity of cytokines and chemokines by preventing their cleavage by the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aminopeptidase N inhibitors can change over time. Studies have shown that the enzyme activity of aminopeptidase N can be significantly inhibited by ubenimex in a dose-dependent manner . The stability and degradation of these inhibitors can also affect their long-term effects on cellular function. For example, the enzyme activity of aminopeptidase N can be inhibited for extended periods, leading to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of aminopeptidase N inhibitors can vary with different dosages in animal models. In studies involving experimental autoimmune encephalomyelitis, a model of multiple sclerosis, combined inhibition of dipeptidyl peptidase IV and aminopeptidase N significantly alleviated clinical severity compared to each inhibitor alone . High doses of aminopeptidase N inhibitors can lead to toxic or adverse effects, such as impaired immune function and increased susceptibility to infections .
Metabolic Pathways
Aminopeptidase N inhibitors are involved in various metabolic pathways, including peptide metabolism and the regulation of blood pressure. The enzyme cleaves N-terminal amino acids from peptides, such as angiotensin III, which is involved in blood pressure regulation . Inhibition of aminopeptidase N disrupts these pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Aminopeptidase N inhibitors are transported and distributed within cells and tissues through various mechanisms. The enzyme is highly expressed in the microvillar membrane of the small intestinal absorptive epithelial cells, where it faces the intestinal lumen and interacts with substrate molecules derived from nutritional proteins . In other tissues, such as the endometrium, kidney, spleen, and brain, aminopeptidase N inhibitors can be transported and distributed through similar mechanisms .
Subcellular Localization
The subcellular localization of aminopeptidase N inhibitors can affect their activity and function. In Toxoplasma gondii, aminopeptidase N3 is localized in the organelle and parasitophorous vacuole, where it plays a role in nutrient processing and immune evasion . In fibroblast-like synoviocytes, aminopeptidase N is localized on the cell surface and can be shed as a soluble molecule or on extracellular vesicles . These localization patterns can influence the targeting and efficacy of aminopeptidase N inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aminopeptidase N inhibitors often involves the design of peptide-based inhibitors that mimic the enzyme’s natural substrates . One common approach is the use of substrate-based design, where the inhibitor is tailored to fit the enzyme’s active site . For example, a selective peptide inhibitor was designed using a global substrate profiling method to determine the amino acid preferences of aminopeptidase N .
Industrial Production Methods: Industrial production of aminopeptidase N inhibitors can involve microbial fermentation processes, where microorganisms are engineered to produce the desired inhibitor . This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aminopeptidase-N-Inhibitoren können verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution . So beinhaltet die Synthese von Thiosemicarbazonen beispielsweise die Reaktion von Thiosemicarbazid mit Aldehyden oder Ketonen in Gegenwart eines Säurekatalysators .
Häufige Reagenzien und Bedingungen: Zu den gebräuchlichen Reagenzien bei der Synthese von Aminopeptidase-N-Inhibitoren gehören Thiosemicarbazid, Acetamidophenone und verschiedene Säuren wie Salzsäure und Perchlorsäure . Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen und pH-Werte, um optimale Ausbeuten zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oft peptid-basierte Inhibitoren, die eine hohe Spezifität und Wirksamkeit gegen Aminopeptidase N aufweisen .
Vergleich Mit ähnlichen Verbindungen
Aminopeptidase-N-Inhibitoren können mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Inhibitoren der Aminopeptidase B, Cystinyl-Aminopeptidase und Alanin-Aminopeptidase . Obwohl diese Inhibitoren einige strukturelle Gemeinsamkeiten aufweisen, sind Aminopeptidase-N-Inhibitoren in ihrer Fähigkeit, das spezifische aktive Zentrum der Aminopeptidase N anzugreifen, einzigartig, was sie hochspezifisch macht .
Liste ähnlicher Verbindungen:
- Aminopeptidase-B-Inhibitoren
- Cystinyl-Aminopeptidase-Inhibitoren
- Alanin-Aminopeptidase-Inhibitoren
Zusammenfassend lässt sich sagen, dass Aminopeptidase-N-Inhibitoren eine vielversprechende Klasse von Verbindungen mit vielfältigen Anwendungen in der wissenschaftlichen Forschung, Medizin und Industrie darstellen. Ihr einzigartiger Wirkmechanismus und ihre hohe Spezifität machen sie zu wertvollen Werkzeugen für die Untersuchung und Modulation verschiedener physiologischer Prozesse.
Eigenschaften
IUPAC Name |
2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDDFQLIQRYMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


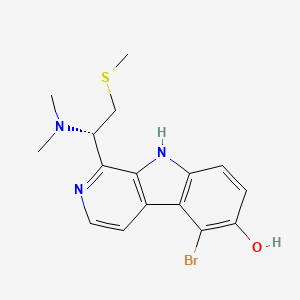
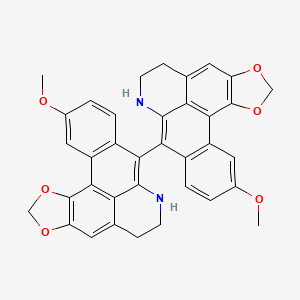

![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)

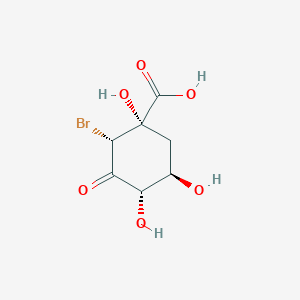
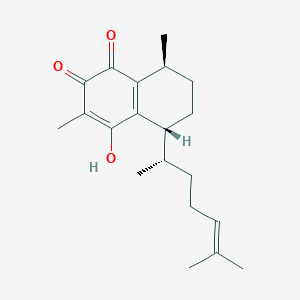

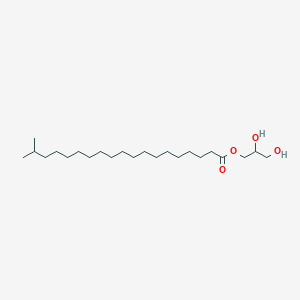
![[(2S,3S,4R,6S)-6-[(2R,3R,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1244874.png)
